molecular formula C17H16N2O2 B5808596 N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No. B5808596
M. Wt: 280.32 g/mol
InChI Key: JKBHHWAAGHEZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide, also known as BZP, is a synthetic compound that has been studied for its potential use in scientific research. BZP belongs to the class of compounds known as phenylpiperazines, which have been shown to have a range of biological activities. In

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide acts by inhibiting the reuptake of dopamine and serotonin, which leads to an increase in their levels in the brain. It also acts as a partial agonist at serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. The exact mechanism of action of this compound is not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide in lab experiments is that it has been shown to have a range of biological activities, which makes it a useful tool for studying the neurobiology of anxiety, depression, and cognition. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide. One direction is to further investigate its mechanism of action, particularly its effects on different neurotransmitter systems in the brain. Another direction is to study its potential therapeutic effects in animal models of anxiety and depression. Additionally, this compound could be used as a tool to study the neurobiology of cognition and memory. Further research on this compound could lead to a better understanding of its potential as a therapeutic agent for various neurological disorders.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with 3-bromo-1-phenylbutane in the presence of a base. Another method involves the reaction of 2-aminobenzoic acid with 1-bromo-3-phenylpropane in the presence of a base. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a range of biological activities, including acting as a dopamine and serotonin reuptake inhibitor, as well as a partial agonist at serotonin receptors. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-6-16(20)18-13-8-5-7-12(11-13)17-19-14-9-3-4-10-15(14)21-17/h3-5,7-11H,2,6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBHHWAAGHEZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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